molecular formula C14H25NO3 B2822011 Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate CAS No. 2097963-98-7

Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate

Cat. No.: B2822011
CAS No.: 2097963-98-7
M. Wt: 255.358
InChI Key: FYPZUAJEKBOYCS-UHFFFAOYSA-N
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Description

Tert-butyl ((2-(hydroxymethyl)spiro[33]heptan-2-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C14H25NO3 It is characterized by a spirocyclic structure, which includes a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by ring-closing metathesis to form the spirocyclic structure.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

    Carbamate Formation: The final step involves the reaction of the hydroxymethyl-spiro[3.3]heptane intermediate with tert-butyl isocyanate to form the carbamate group. This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for carbamates.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides rigidity and unique steric properties, making it valuable in the design of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its carbamate group can form covalent bonds with active site residues in enzymes, allowing researchers to investigate enzyme mechanisms and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may confer specific binding properties to biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its spirocyclic core can impart desirable mechanical and thermal properties to polymeric materials.

Mechanism of Action

The mechanism of action of tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate depends on its application. In enzyme inhibition, the carbamate group can form a covalent bond with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure may also interact with specific molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate hydrochloride
  • Tert-butyl (6-hydroxyspiro[3.3]hept-2-yl)carbamate

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both a hydroxymethyl group and a carbamate group. This combination of functional groups and structural features provides distinct chemical reactivity and potential for diverse applications in research and industry.

This detailed overview highlights the synthesis, reactions, applications, and unique properties of this compound, showcasing its significance in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPZUAJEKBOYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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